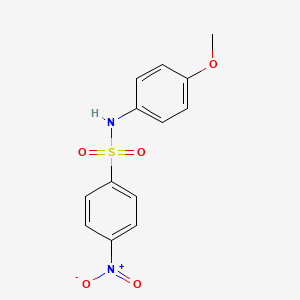
N-(4-Chlorobenzyl)-3-fluorobenzylamine
Descripción general
Descripción
N-(4-Chlorobenzyl)-3-fluorobenzylamine, also known as CFA, is a chemical compound that is widely used in scientific research for its unique properties. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is found in the brain and other tissues. CFA has been shown to have a wide range of biochemical and physiological effects, and it is being studied for its potential therapeutic applications.
Mecanismo De Acción
N-(4-Chlorobenzyl)-3-fluorobenzylamine acts as a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. When this compound binds to the TAAR1 receptor, it activates a signaling cascade that leads to changes in cellular activity and neurotransmitter release. This can lead to a wide range of biochemical and physiological effects, depending on the specific tissues and receptors involved.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of dopamine and serotonin signaling, as well as effects on locomotor activity and anxiety. It has also been shown to have potential therapeutic applications, including as a treatment for drug addiction and other psychiatric disorders. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosages and treatment protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Chlorobenzyl)-3-fluorobenzylamine has several advantages for use in scientific research, including its high potency and selectivity for the TAAR1 receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration protocols. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and other tissues.
Direcciones Futuras
There are several potential future directions for research on N-(4-Chlorobenzyl)-3-fluorobenzylamine and its applications. One area of interest is the development of new therapeutic agents based on this compound and other TAAR1 agonists, which could have potential applications in the treatment of addiction and other psychiatric disorders. Another area of interest is the development of new tools and techniques for studying the TAAR1 receptor and its signaling pathways, which could lead to a better understanding of its role in various physiological processes. Overall, this compound is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
N-(4-Chlorobenzyl)-3-fluorobenzylamine is primarily used in scientific research to study the TAAR1 receptor and its role in various physiological processes. It has been shown to have a wide range of effects on the central nervous system, including modulation of dopamine and serotonin signaling, as well as effects on locomotor activity and anxiety. This compound has also been studied for its potential therapeutic applications, including as a treatment for drug addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACGNKYKJBOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[(2R)-2-Acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B3341798.png)
